molecular formula C19H16ClNO4S B3502852 N-[4-(4-CHLOROPHENOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[4-(4-CHLOROPHENOXY)PHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B3502852
M. Wt: 389.9 g/mol
InChI Key: TXEUBAWRIDRJGZ-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenoxy)phenyl]-4-methoxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorophenoxy)phenyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 4-chlorophenol. This intermediate is then reacted with 4-chlorophenol in the presence of a base to form 4-(4-chlorophenoxy)phenol.

    Methoxylation: The 4-(4-chlorophenoxy)phenol is then subjected to methoxylation using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methoxy group, resulting in 4-(4-chlorophenoxy)-4-methoxyphenol.

    Sulfonamidation: The final step involves the reaction of 4-(4-chlorophenoxy)-4-methoxyphenol with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenoxy)phenyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or amines (RNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(4-Chlorophenoxy)phenyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential antimicrobial and anti-inflammatory properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

    Biological Studies: Used as a probe to study enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex chemical compounds.

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenoxy)phenyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, an essential nutrient for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide): Known for its anthelmintic properties.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4S/c1-24-16-10-12-19(13-11-16)26(22,23)21-15-4-8-18(9-5-15)25-17-6-2-14(20)3-7-17/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEUBAWRIDRJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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